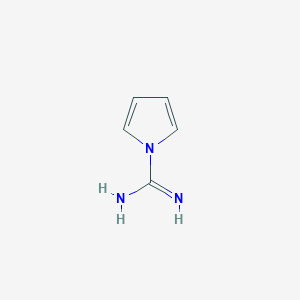
3,6-Difluoro-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6F2OS. It belongs to the class of thioxanthones, which are known for their diverse applications in various fields such as photochemistry and medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions on the thioxanthone core, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-9H-thioxanthen-9-one typically involves the fluorination of thioxanthone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the thioxanthone core followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Difluoro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthone dioxides.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Thioxanthone dioxides.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Difluoro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In photochemical applications, the compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that initiate polymerization. In medicinal applications, it may inhibit DNA synthesis and topoisomerase activity, leading to anticancer effects .
Comparación Con Compuestos Similares
Thioxanthone: A parent compound with similar photochemical properties but lacks the fluorine atoms.
Xanthone: An oxygen-containing analog with different reactivity and applications.
Azaxanthone: A nitrogen-containing analog with enhanced solubility and biological activity.
Uniqueness: 3,6-Difluoro-9H-thioxanthen-9-one is unique due to the presence of fluorine atoms, which enhance its chemical stability, reactivity, and photophysical properties. This makes it particularly valuable in applications requiring high-performance photoinitiators and advanced materials .
Propiedades
Fórmula molecular |
C13H6F2OS |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
3,6-difluorothioxanthen-9-one |
InChI |
InChI=1S/C13H6F2OS/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
Clave InChI |
OMCLCYQFBDINEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)SC3=C(C2=O)C=CC(=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8424470.png)


![cis 1-[4-(4-Fluorophenyl)-1-cyclohexyl]piperazine](/img/structure/B8424497.png)
![2-Methyl-3-(p-tolyl)imidazo[1,2-a]pyrimidine](/img/structure/B8424502.png)
![7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine methanesulfonate](/img/structure/B8424509.png)


![7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8424548.png)

